molecular formula C11H6N6O8 B12623034 2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine CAS No. 920502-92-7

2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine

Cat. No.: B12623034
CAS No.: 920502-92-7
M. Wt: 350.20 g/mol
InChI Key: OFRBPAGLKHDCLB-UHFFFAOYSA-N
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Description

2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine is a complex organic compound characterized by the presence of multiple nitro groups attached to both the pyridine and phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine typically involves the nitration of precursor compounds under controlled conditions. The process generally includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine involves its interaction with cellular components, leading to various biological effects:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trinitro-N-(3-nitrophenyl)pyridin-3-amine is unique due to the combination of nitro groups on both the pyridine and phenyl rings, which imparts distinct chemical and physical properties. This structural uniqueness contributes to its diverse applications in medicinal chemistry and materials science .

Properties

CAS No.

920502-92-7

Molecular Formula

C11H6N6O8

Molecular Weight

350.20 g/mol

IUPAC Name

2,4,6-trinitro-N-(3-nitrophenyl)pyridin-3-amine

InChI

InChI=1S/C11H6N6O8/c18-14(19)7-3-1-2-6(4-7)12-10-8(15(20)21)5-9(16(22)23)13-11(10)17(24)25/h1-5,12H

InChI Key

OFRBPAGLKHDCLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(N=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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